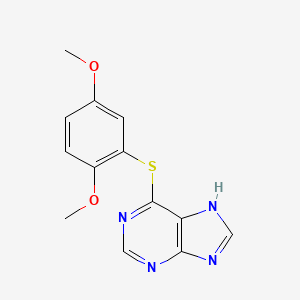

6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

646510-14-7 |

|---|---|

Molecular Formula |

C13H12N4O2S |

Molecular Weight |

288.33 g/mol |

IUPAC Name |

6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine |

InChI |

InChI=1S/C13H12N4O2S/c1-18-8-3-4-9(19-2)10(5-8)20-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |

InChI Key |

DQDCTAMQGDWNIN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)SC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preclinical Biological Activity and Mechanistic Investigations of 6 2,5 Dimethoxyphenyl Sulfanyl 7h Purine and Analogues

Enzyme Inhibition Profiles

The purine (B94841) scaffold is a cornerstone in the development of enzyme inhibitors due to its structural similarity to endogenous purines like adenine (B156593) and guanine, which are substrates for numerous enzymes. The substitution at the C6 position with an arylthio group, such as the (2,5-dimethoxyphenyl)sulfanyl moiety, significantly influences the compound's interaction with various enzyme active sites.

Inhibition of Purine Metabolic Enzymes (e.g., ADA, HGPRTase, PNPase)

The 6-thiopurine scaffold is well-established as an inhibitor of key enzymes in the purine salvage and metabolism pathway. researchgate.netclinpgx.org The parent compounds of this class, 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), are prodrugs that require intracellular activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) to form their respective active metabolites, thioinosine monophosphate (TIMP) and thioguanosine monophosphate (TGMP). clinpgx.orgwikipedia.org

Once formed, these metabolites interfere with purine metabolism. TIMP is a potent inhibitor of de novo purine synthesis by targeting the enzyme phosphoribosyl pyrophosphate amidotransferase. wikipedia.org Furthermore, 6-MP itself acts as a competitive inhibitor of HGPRTase with respect to the natural substrates hypoxanthine (B114508) and guanine. nih.gov This dual action of substrate competition and metabolite-driven inhibition of downstream pathways is a hallmark of the 6-thiopurine class. nih.gov

Another key enzyme in purine metabolism, xanthine (B1682287) oxidase (XO), is responsible for the catabolism of 6-mercaptopurine to the inactive metabolite 6-thiouric acid. nih.gov While 6-MP is a substrate for XO, other purine analogues can act as potent inhibitors. nih.govcapes.gov.br The inhibitory profile of 6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine on these specific enzymes is not extensively documented, but based on the activity of its core 6-thiopurine structure, it is hypothesized to interact with these key metabolic enzymes.

Table 1: Documented Inhibition of Purine Metabolic Enzymes by 6-Thiopurine Analogues This table presents data for well-studied 6-thiopurine analogues to provide context for the potential activity of this compound.

| Compound | Enzyme Target | Inhibition Type | Reference |

|---|---|---|---|

| 6-Mercaptopurine (6-MP) | HGPRTase | Competitive | nih.gov |

| 6-Mercaptopurine ribonucleotide (TIMP) | PRPP Amidotransferase | Feedback Inhibition | wikipedia.org |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for maintaining cellular pools of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. nih.govdroracle.ai Inhibition of DHFR leads to the depletion of these precursors, arresting DNA synthesis and cell proliferation. droracle.ai While classical antifolates like methotrexate (B535133) are well-known DHFR inhibitors, various heterocyclic compounds, including purine analogues, have been developed as nonclassical inhibitors. nih.gov

Research into 6-substituted pyrido[2,3-d]pyrimidines, which are structural isosteres of purines, has identified potent DHFR inhibitors. Notably, a 2,4-diamino-N9-methyl-substituted analogue featuring a 2',5'-dimethoxybenzylamino group at the C6 position was found to be a highly potent inhibitor of Toxoplasma gondii DHFR, with an IC₅₀ value of 6.3 nM. drugbank.com This compound is a close structural analogue of this compound, sharing the critical 2,5-dimethoxy substitution pattern on the phenyl ring. The high potency of this analogue suggests that the 2,5-dimethoxy substitution is favorable for binding within the active site of DHFR. drugbank.com

Table 2: DHFR Inhibition by a 6-Substituted Purine Analogue

| Compound | Enzyme Source | IC₅₀ (nM) | Reference |

|---|

Kinase Inhibition (e.g., Serine Kinases, EGFR, CDK)

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases. The purine structure, mimicking the adenine core of ATP, serves as a privileged scaffold for designing kinase inhibitors that compete for the ATP-binding site.

Serine Kinase Inhibition : Purine analogues have shown activity against serine kinases. For example, 6-thioguanine has been reported to inhibit Protein Kinase N (PKN), an NGF-activated serine protein kinase, with an apparent Ki of 6 µM. nih.gov This indicates that the 6-thiopurine scaffold can be directed to inhibit this class of enzymes.

Epidermal Growth Factor Receptor (EGFR) Inhibition : The EGFR family of tyrosine kinases is a major target in cancer therapy. Numerous purine-based derivatives have been developed as EGFR inhibitors. mdpi.com Studies on purine-containing hydrazones have demonstrated that these scaffolds can achieve potent EGFR inhibition, with compounds exhibiting IC₅₀ values as low as 0.06 µM, surpassing the potency of the reference drug lapatinib. mdpi.com The design of these inhibitors leverages the purine core to anchor within the ATP hinge region of the kinase domain. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition : CDKs are serine/threonine kinases that control cell cycle progression. youtube.com A variety of C2, N6, and N9-substituted purines have been identified as potent inhibitors of CDKs. nih.gov The compound olomoucine, a 2,6,9-trisubstituted purine, is a well-known inhibitor of CDK1, CDK2, and CDK5, with IC₅₀ values in the low micromolar range. nih.gov The development of selective CDK4/6 inhibitors has become a significant therapeutic strategy, and the purine scaffold remains a relevant template for designing such inhibitors. nih.govmdpi.comoncotarget.com

Receptor Modulation Studies

Beyond intracellular enzymes, purine analogues are pivotal in modulating cell-surface purinergic receptors, which respond to extracellular nucleotides and nucleosides like ATP and adenosine (B11128).

Purinergic Receptor (P2X, P1/Adenosine Receptors) Antagonism and Agonism

Purinergic receptors are divided into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP). uiuc.edu

P1/Adenosine Receptor Modulation : The 6-substituted purine scaffold is a classic template for ligands of adenosine receptors (A₁, A₂A, A₂B, and A₃). The nature of the substitution at the C6 position is a key determinant of affinity and selectivity. Research has shown that N⁶-substitution of adenosine with large aromatic groups can lead to high-affinity ligands. nih.gov Specifically, an analogue with an N⁶-[2-(3,5-dimethoxyphenyl)-2-(2-methylphenylethyl)] substitution was identified as an antagonist at the human A₃ adenosine receptor. nih.gov This finding is highly relevant, as it demonstrates that a dimethoxyphenyl moiety, similar to that in this compound, can confer activity at adenosine receptors.

P2X Receptor Modulation : P2X receptors are ligand-gated ion channels activated by extracellular ATP. nih.govwikipedia.org While less is known about the specific effects of 6-arylthio-purines on these receptors, modifications to the purine ring of ATP are known to alter P2X receptor activity. For instance, 2-methylthio-ATP (2-meSATP) is a potent agonist for most P2X receptors. nih.gov This highlights that thio-substitutions on the purine core can be accommodated within the P2X binding pocket and can drive receptor activation.

Heat Shock Protein 90 (Hsp90) Paralog Binding and Modulation (e.g., Grp94)

Heat shock protein 90 (Hsp90) and its endoplasmic reticulum paralog, Glucose-regulated protein 94 (Grp94), are molecular chaperones that play a crucial role in protein folding and stability. They possess an ATP-binding pocket that can be targeted by inhibitors, many of which are based on the adenine scaffold. researchgate.net

Significant research has focused on developing purine-based inhibitors with selectivity for different Hsp90 paralogs. A purine-scaffold series has been identified that shows marked selectivity for Grp94. nih.gov Within this series, a compound with an 8-arylthio substitution, specifically 8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine , was designed. This compound is a close structural analogue to this compound. It demonstrated potent and selective inhibition of Grp94 with an IC₅₀ of 0.22 µM, while showing over 100-fold selectivity against Hsp90α/β. nih.gov Molecular modeling rationalized this selectivity by identifying a novel allosteric pocket in the Grp94 N-terminal domain that can be exploited by these purine-based ligands. nih.govnih.gov Other purine-based inhibitors, such as PU-H71, which also contain an 8-arylsulfanyl group, have been developed as pan-Hsp90 inhibitors, further confirming that this scaffold is effective for targeting the Hsp90 family of chaperones. researchgate.net

Table 3: Grp94 Inhibition by a Purine-Scaffold Analogue

| Compound | Target | IC₅₀ (µM) | Selectivity (vs. Hsp90α/β) | Reference |

|---|

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor, is a critical regulator of angiogenesis, the formation of new blood vessels. nih.govnih.gov This process is essential for tumor growth, survival, and metastasis, making VEGFR-2 a key target for anticancer drug development. nih.govmdpi.com The binding of its ligand, VEGF, triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. nih.gov

Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic therapy. nih.govmdpi.com Numerous heterocyclic scaffolds, including furopyrimidines, thienopyrimidines, and quinazolines, have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov For instance, a series of thieno[2,3-d]pyrimidine (B153573) derivatives demonstrated potent VEGFR-2 inhibition, with compound 21e showing an IC₅₀ value of 21 nM. nih.gov Similarly, certain bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have shown IC₅₀ values in the low nanomolar range, comparable to the established drug Sorafenib. nih.gov Another novel inhibitor, compound 12b featuring a pyrazolo[3,4-d]pyrimidine scaffold, displayed an IC₅₀ of 0.092 µM against VEGFR-2. nih.gov

The structure of this compound, featuring a purine core and an aryl substituent, aligns with the general pharmacophoric features of some kinase inhibitors. While direct inhibitory data for this specific compound against VEGFR-2 is not extensively available in public literature, the activity of structurally related molecules suggests potential. The table below presents the VEGFR-2 inhibitory activity of various heterocyclic compounds, illustrating the potency that can be achieved with scaffolds targeting the kinase's ATP-binding pocket.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Heterocyclic Compounds

| Compound ID | Scaffold Type | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Sorafenib | Pyridine-urea | 3.12 - 90 | nih.govnih.gov |

| Compound 23j | bis-Triazoloquinoxaline | 3.7 | nih.gov |

| Compound 21e | Thieno[2,3-d]pyrimidine | 21 | nih.gov |

| Compound 21b | Thieno[2,3-d]pyrimidine | 33.4 | nih.gov |

| Compound 12b | Pyrazolo[3,4-d]pyrimidine | 92 | nih.gov |

Cellular Effects and Intracellular Pathway Perturbations

A hallmark of cancer is uncontrolled cell proliferation and the evasion of apoptosis (programmed cell death). Many purine analogues exert their anticancer effects by halting cell growth and triggering this suicide pathway in malignant cells. nih.gov The induction of apoptosis by these agents is a desirable therapeutic outcome.

Studies on various purine derivatives have demonstrated their ability to induce apoptosis. For example, certain alkylated purines, such as O(6)-ethylguanine and 6-dimethylaminopurine, have been shown to induce apoptosis, particularly in the G₀/G₁ phase of the cell cycle. nih.gov Benzo[b]thiophene derivatives, another class of heterocyclic compounds, have also been reported to trigger significant apoptosis in colon carcinoma cells, as evidenced by the increased expression of key apoptotic markers like cleaved PARP and caspase-3. cardiff.ac.uk Similarly, novel quinazoline (B50416) derivatives have been shown to induce apoptosis in prostate cancer cells. nih.gov

Thiopurines, such as 6-thioguanine (6-TG), are well-established anticancer agents that effectively induce apoptosis. nih.gov Research has shown that 6-TG and its derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer. nih.gov The cytotoxic activity of substituted purines has been evaluated against numerous human tumor cell lines, with some compounds exhibiting GI₅₀ values in the low micromolar range. mdpi.com The table below summarizes the cytotoxic activity of selected anticancer compounds against the MCF-7 breast cancer cell line.

Table 2: In Vitro Cytotoxicity of Selected Compounds Against MCF-7 Cancer Cells

| Compound | Compound Class | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Bozepinib | Dichloro-purine derivative | ~1.5 | researchgate.net |

| Compound 66b | Arylpiperazine purine | 1.4 | nih.gov |

| Compound 6x | Quinazoline derivative | 3.1 (Bcap37) | nih.gov |

| Compound 12b | Pyrazolo[3,4-d]pyrimidine | >50 (MCF-7) | nih.gov |

The anticancer effects of purine analogues are often mediated by their interference with critical intracellular signaling pathways that are dysregulated in cancer. youtube.comyoutube.com The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its aberrant activation is common in a high percentage of human tumors. nih.govyoutube.com

Several studies have linked purine derivatives to the modulation of this pathway. The leukemia drug 6-thioguanine (6-TG) has been shown to inhibit the PI3K/Akt pathway in triple-negative breast cancer cells. nih.gov This inhibition leads to the induction of apoptosis through downstream effectors. nih.gov Similarly, other alkylated purines have been found to inhibit the activity of p70 S6 kinase (p70(S6K)), a downstream effector in the PI3K/Akt/mTOR pathway, at concentrations that also induce apoptosis. nih.gov The inhibition of VEGFR-2 by targeted agents also blocks downstream signaling through pathways involving Akt, which is crucial for endothelial cell survival and migration during angiogenesis. nih.gov The ability to disrupt these pro-survival signaling networks is a key mechanism of action for many purine-based anticancer agents.

Inflammation is a key process in many diseases and is known to play a significant role in promoting cancer progression. nih.gov Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, a constitutive "housekeeping" enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated during inflammation. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Certain heterocyclic compounds, including pyrimidine (B1678525) derivatives, have been investigated as selective COX-2 inhibitors. nih.gov Some of these compounds have demonstrated high selectivity towards COX-2, comparable to the established drug meloxicam, and have shown an ability to reduce free radical levels, confirming antioxidant properties. nih.gov Purine-2,6-dione derivatives have also been identified as having significant analgesic and anti-inflammatory activities, which may be linked to the inhibition of phosphodiesterases (PDEs), another important family of enzymes in inflammatory pathways. nih.govresearchgate.net While direct COX-2 inhibition data for this compound is limited, the structural features are consistent with scaffolds known to possess anti-inflammatory properties.

Purine analogues have a long history as antimicrobial and antiviral agents, primarily due to their ability to interfere with nucleic acid synthesis in pathogens. nih.gov Thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are prodrugs that are metabolized into active nucleotides. nih.govnih.gov These active forms can inhibit the de novo synthesis of purines or be incorporated into DNA and RNA, thereby disrupting replication and leading to an antiviral or antimicrobial effect. nih.govresearchgate.net

Thiopurines have demonstrated in vitro effectiveness against a range of DNA and RNA viruses. nih.gov For example, 6-TG and its nucleoside form, 6-TGo, have been shown to inhibit the replication of coronaviruses, including SARS-CoV-2, and influenza A virus. news-medical.net The mechanism involves interfering with the processing and accumulation of viral glycoproteins. news-medical.net The antiviral potential of azathioprine (B366305) and its main derivative, 6-MP, has been extensively reviewed, highlighting their broad-spectrum activity. nih.govnih.gov Some purine derivatives have also been explored as potential agents against various bacteria. mdpi.com

Biological Significance of the Sulfanyl (B85325) Moiety in Purine Derivatives

The substituent at the 6-position of the purine ring is a critical determinant of biological activity. The presence of a sulfanyl (thioether) or thiol group at this position is a key feature of many pharmacologically active purine analogues. nih.gov The class of drugs known as thiopurines, which includes 6-mercaptopurine, 6-thioguanine, and their prodrug azathioprine, are defined by the sulfur atom at C6 and are widely used as anticancer and immunosuppressive agents. nih.govnih.gov

The electronic and steric properties of the sulfanyl group significantly influence how these molecules interact with their biological targets. Structure-activity relationship (SAR) studies on purines related to 6-mercaptopurine have been ongoing for decades, aiming to optimize therapeutic activity. nih.gov In some contexts, the sulfur atom is crucial for the mechanism of action, such as in the inhibition of enzymes involved in purine metabolism. nih.gov

Potential Participation in Redox Reactions

There is no direct evidence in the scientific literature to suggest that this compound participates in redox reactions. Generally, thioethers are known to be susceptible to oxidation, where the sulfur atom can be oxidized to a sulfoxide (B87167) and then to a sulfone. This transformation is often influenced by the electronic environment of the sulfur atom. The electron-donating or withdrawing nature of the substituents on the phenyl and purine rings would theoretically impact the nucleophilicity of the sulfur atom and, consequently, its susceptibility to oxidation by biological oxidants like reactive oxygen species (ROS).

In broader studies of thioether-containing molecules, the oxidation from a relatively non-polar thioether to a more polar sulfoxide or sulfone can trigger significant conformational changes or alter binding affinities to biological targets. This principle is exploited in the design of drug delivery systems that respond to the oxidative stress environment of cancer cells. However, no such studies have been published for this compound.

Table 1: Hypothetical Redox States of this compound

| Compound Name | Oxidation State | Potential Biological Implication |

| This compound | Thioether | Parent compound |

| 6-(2,5-dimethoxyphenyl)sulfinyl-7H-purine | Sulfoxide | Oxidized metabolite |

| 6-(2,5-dimethoxyphenyl)sulfonyl-7H-purine | Sulfone | Further oxidized metabolite |

This table is illustrative and based on general chemical principles of thioether oxidation, not on experimental data for the specific compound.

Role as a Leaving Group in Biochemical Transformations

The capacity of the 6-(2,5-dimethoxyphenyl)sulfanyl moiety to act as a leaving group in biochemical transformations has not been investigated. In principle, the purine ring can be a target for nucleophilic substitution reactions, where the group at the 6-position is displaced. The efficiency of the sulfanyl group as a nucleofuge (leaving group) would depend on its ability to stabilize the negative charge that develops during the transition state of such a reaction.

The pKa of the corresponding thiol (2,5-dimethoxythiophenol) would be a key determinant of its leaving group potential. Generally, groups that are the conjugate bases of strong acids are good leaving groups. While thiols are more acidic than alcohols, making thiolates better leaving groups than alkoxides, their performance can be modulated by various factors within a biological system, including enzymatic catalysis. For instance, some enzymes are known to facilitate nucleophilic aromatic substitution on purine derivatives, where the displacement of a leaving group is a key mechanistic step. Without experimental data, the role of this compound in such transformations remains unknown.

Structure Activity Relationship Sar Studies of 6 2,5 Dimethoxyphenyl Sulfanyl 7h Purine Analogues

Impact of Substitutions on the Purine (B94841) Core

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers multiple sites for chemical modification. researchgate.net The nature, size, and electronic properties of substituents at the C2, C6, C8, N3, and N9 positions can dramatically alter the molecule's interaction with biological targets. researchgate.netnih.govbyu.edu

The C6 position of the purine ring is a critical determinant of biological activity. The introduction of different substituents directly influences the molecule's ability to act as an antimetabolite, enzyme inhibitor, or receptor ligand. gpatindia.com In the parent compound, this position is occupied by the (2,5-dimethoxyphenyl)sulfanyl group.

Studies on analogous 6-substituted purines have revealed several key trends:

Hydrophobicity: Introducing a hydrophobic substituent at the C6 position generally tends to increase the biological activity of the drug. gpatindia.comgpatindia.com

Resonance: Substituents that can increase resonance at the 6th position have been shown to lead to an increase in the compound's activity. gpatindia.com

Linker Atom: The nature of the atom linking the substituent to the C6 carbon is pivotal. In a study comparing isosteres for inotropic activity, thioether-linked derivatives (-S-) were found to be superior to their corresponding oxygen (-O-) and nitrogen (-NH-) linked analogues. nih.gov

| C6-Substituent Type | General Effect on Activity | Supporting Evidence |

|---|---|---|

| Thioether-linked groups (-S-R) | Often superior activity compared to oxygen or nitrogen linkers. nih.gov | Demonstrated to have potent selective inotropic activity. nih.gov |

| Hydrophobic groups | Increased biological activity. gpatindia.comgpatindia.com | A general principle in 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) SAR. gpatindia.comgpatindia.com |

| Groups increasing resonance | Enhanced biological activity. gpatindia.com | Observed in SAR studies of 6-mercaptopurine. gpatindia.com |

| Amino acid and peptide derivatives | Can confer antitumour activity. researchgate.net | N-(purin-6-yl)-amino acid derivatives have been synthesized for this purpose. researchgate.net |

Alkylation and glycosylation at the nitrogen atoms of the purine core, particularly at the N9 position, are common strategies to create purine analogues with diverse biological activities, including antiviral and antitumor effects. byu.edu The regioselectivity of these modifications is a key synthetic challenge, with alkylation often yielding a mixture of N9 and N7 isomers. researchgate.netmdpi.com

N9 Substitution: The introduction of substituents at the N9 position is a widely used method for preparing purine nucleoside derivatives. rhhz.net The addition of groups at N9 can significantly impact activity, and the optimal substituent often depends on the specific biological target. For instance, in a series of purine-based inhibitors of the heat shock protein Grp94, modifications at the N9 position were explored to optimize binding affinity. nih.gov Steric effects from groups at the C6 position can influence the regioselectivity of N9 alkylation. byu.edu

N3 Substitution: While less common than N9 modification, substitution at the N3 position can also modulate activity. Benzylation at N3 has been used as a strategy to activate the imidazole ring, facilitating subsequent chemical steps. byu.edu

Modifications at the C2 and C8 positions of the purine ring provide another avenue to refine the pharmacological profile of analogues.

C2 Position: The impact of substituents at the C2 position can vary. In some SAR studies of 6-mercaptopurine, substitutions at this position did not significantly alter activity or, in some cases, decreased it. gpatindia.com However, in other contexts, C2 modification is crucial. For a series of 9-benzylpurines with antirhinovirus activity, a quantitative SAR analysis revealed that optimal activity was achieved with a C2 substituent that was both lipophilic and electron-withdrawing, such as a trifluoromethyl (CF3) group. nih.gov

C8 Position: The C8 position is unique in that it is susceptible to both electrophilic and nucleophilic substitution reactions. nih.gov The introduction of a bulky substituent at the C8 position can force the glycosidic bond into a syn conformation, which can be critical for recognition by certain enzymes or receptors. nih.gov For purine derivatives targeting the Grp94 protein, the exploration of various substituents on a C8-aryl ring was a key part of the SAR investigation. nih.gov Furthermore, the electronic nature of substituents at other positions can influence reactivity at C8; for example, electron-withdrawing groups at C6 were found to be favorable for C8 alkylation. rhhz.net

| Position | Substituent Type | Observed Effect on Activity / Reactivity |

|---|---|---|

| C2 | Lipophilic, electron-withdrawing (e.g., -CF3) | Optimal for antirhinovirus activity in one study. nih.gov |

| C2 | General substitutions | May not change or may decrease activity in some mercaptopurine analogues. gpatindia.com |

| C8 | Bulky groups | Can induce a 'syn' conformation, affecting target binding. nih.gov |

| C8 | Alkyl groups | C8-alkylated purines have shown unique bioactivities. rhhz.net |

| N9 | Alkylation / Glycosylation | Common strategy to produce antiviral and antitumor agents. byu.edu |

Influence of the Aryl-Sulfanyl Moiety

The pattern of substitution on the phenyl ring dictates the electronic landscape and steric profile of the entire aryl-sulfanyl moiety. While specific SAR data for the 2,5-dimethoxy substitution pattern on this exact scaffold is limited in the provided context, general principles from related compound series are highly informative.

For a series of purine derivatives with cardiotonic activity, substituting the benzhydryl moiety with electron-withdrawing groups led to an increase in potency. nih.gov This suggests that modulating the electron density of the aryl ring system is a viable strategy for enhancing biological effect. Similarly, for Grp94 inhibitors, a detailed exploration of substituents on a C8-aryl ring was performed to map the SAR, indicating the importance of the aryl group's features for selective binding. nih.gov The two methoxy (B1213986) groups in 6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine are electron-donating, which would confer a different electronic character than the electron-withdrawing groups that proved beneficial in the aforementioned cardiotonic agents. This highlights that the optimal electronic nature of the aryl ring is target-dependent.

The thioether (-S-) linkage is critical for both the structural integrity and the biological activity of the molecule. Its length, flexibility, and electronic nature define the spatial relationship between the purine core and the dimethoxyphenyl ring, which is essential for proper orientation within a target's binding site.

Research has shown that the thioether bond is often superior to other types of linkers.

Linker Comparison: In the development of selective positive inotropes, thioether-linked derivatives were demonstrably superior to their oxygen and nitrogen isosteres. nih.gov In a separate study on Grp94 inhibitors, the thioether was compared to its oxidized forms, the sulfoxide (B87167) (-SO-) and sulfone (-SO2-), as well as an oxygen-linked ether (-O-), with each modification resulting in different binding affinities. nih.gov

Binding Interactions: The sulfanyl (B85325) linker positions the aryl group, which can then participate in crucial binding interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine) in the target's binding pocket. nih.gov The electrostatic potential created by the entire molecule, shaped in part by the linker, can help drive the ligand into the binding site. nih.gov The ability of the thioether bond to adopt specific conformations allows the purine and aryl moieties to engage their respective binding sub-pockets effectively.

| Molecular Feature | Modification | Impact on Potency / Binding |

|---|---|---|

| Aryl Ring | Addition of electron-withdrawing groups | Increased potency in a series of cardiotonic agents. nih.gov |

| Linker | Thioether (-S-) vs. Ether (-O-) / Amine (-NH-) | Thioether was superior for inotropic activity. nih.gov |

| Linker | Oxidation to Sulfoxide (-SO-) or Sulfone (-SO2-) | Altered binding affinity for Grp94 inhibitors. nih.gov |

| Linker | Thioether (-S-) | Positions the aryl ring for potential π-π stacking interactions. nih.gov |

Conformational Analysis and Elucidation of Bioactive Conformations

Key Conformational Features:

The bioactive conformation of this compound and its analogues is thought to be a balance between steric and electronic factors. The purine ring itself is a planar and rigid scaffold. The primary conformational flexibility arises from the torsion or dihedral angles involving the thioether linkage and the substituted phenyl ring.

Studies on related 6-phenylthiopurine derivatives have shed light on the likely spatial arrangement. For instance, the crystal structure analysis of 9-Methyl-8-phenyl-6-thiopurine revealed a significant twist between the purine and the phenyl rings, with a dihedral angle of 28.5°. researchgate.net This deviation from planarity is a common feature in such multi-ring systems and is crucial for fitting into the binding pocket of a target protein. In the case of this compound, the presence of two methoxy groups on the phenyl ring introduces additional steric bulk, which would be expected to influence the preferred dihedral angle.

Influence of Substituents on Conformation:

The nature and position of substituents on the phenyl ring are critical in determining the molecule's conformation and, consequently, its biological activity. The 2,5-dimethoxy substitution pattern in the lead compound is particularly noteworthy. It is hypothesized that the methoxy groups, particularly the one at the ortho position, play a significant role in restricting the rotation around the S-C(phenyl) bond. This restriction may lock the molecule into a specific, biologically active conformation.

Computational modeling and structure-activity relationship studies on various 6-substituted purine derivatives have consistently highlighted the importance of the electronic properties and the spatial orientation of the substituent at the 6-position for potent antitumor activity.

Hypothesized Bioactive Conformation:

The potent antitumor activity of this compound suggests that its preferred conformation is one that allows for optimal interaction with its molecular target. It is plausible that the bioactive conformation involves a non-planar arrangement between the purine and the dimethoxyphenyl moieties. This twisted conformation would present a unique three-dimensional pharmacophore to the target protein, potentially leading to high-affinity binding. The methoxy groups may also participate in hydrogen bonding or other non-covalent interactions within the binding site, further stabilizing the complex.

The elucidation of the precise bioactive conformation awaits detailed experimental studies, such as co-crystallization with its target protein or advanced NMR techniques. However, the available data on analogous structures provide a strong foundation for a model where a twisted, sterically-defined conformation is key to the potent biological activity of this compound and its derivatives.

Computational and Theoretical Investigations of 6 2,5 Dimethoxyphenyl Sulfanyl 7h Purine

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. Studies on related dimethoxybenzene and purine (B94841) derivatives often utilize the B3LYP hybrid functional, which has been shown to provide reliable results for geometry optimization and electronic property prediction. nih.gov

DFT calculations for 6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. The theory helps in understanding the distribution of electron density, which is fundamental to predicting how the molecule will interact with other chemical species. The total energy, dipole moment, and Mulliken atomic charges are key outputs that describe the molecule's stability, polarity, and the partial charge on each atom, respectively. bhu.ac.in For instance, analysis of Mulliken charges would likely reveal negative charges concentrated on the nitrogen and oxygen atoms, identifying them as potential sites for electrophilic attack. bhu.ac.in

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of similar purine derivatives, low HOMO-LUMO energy gaps have been correlated with strong charge transfer interactions within the molecular system. researchgate.net From these energies, several global reactivity descriptors can be derived.

Table 1: Calculated Reactivity Descriptors for a Purine Analogue Data is representative and based on findings for structurally related compounds. researchgate.net

| Parameter | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.68 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.85 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.83 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.68 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.85 | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | 2.42 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | 0.21 | Polarizability; reciprocal of hardness |

| Electronegativity (χ) | (I + A) / 2 | 4.27 | Power to attract electrons |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. bhu.ac.in

The MEP map uses a color spectrum to indicate different potential values. Typically, red regions represent the most negative electrostatic potential, indicating areas of high electron density that are prone to electrophilic attack. bhu.ac.in For this compound, these red areas would be expected around the nitrogen atoms of the purine ring and the oxygen atoms of the dimethoxy groups. Blue regions correspond to the most positive potential, indicating electron-deficient areas susceptible to nucleophilic attack, which are usually found around hydrogen atoms. bhu.ac.in Green and yellow regions represent intermediate, or near-zero, potential. This analysis is valuable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. These studies are fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

For purine analogues, a common target for docking studies is Xanthine (B1682287) Oxidase (XO), an enzyme involved in purine metabolism. nih.govnih.gov Docking simulations of this compound into the XO active site would predict its binding pose and affinity. The binding affinity is influenced by various intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The dimethoxyphenyl group could engage in hydrophobic interactions, while the purine core's nitrogen atoms could act as hydrogen bond acceptors.

Table 2: Predicted Binding Affinities of Purine Analogues with a Target Protein Binding scores are representative and based on docking studies of similar compounds. nih.gov

| Compound | Binding Score (kcal/mol) | Predicted Interactions |

|---|---|---|

| Analogue 1 (e.g., 7-furan triazolo-triazine) | -8.82 | Hydrogen bonds, Hydrophobic interactions |

| Analogue 2 (e.g., 7-(2-hydroxy phenyl) triazolo-triazine) | -7.82 | Hydrogen bonds, π-π stacking |

| Analogue 3 (e.g., 7-(4-dimethylamino phenyl) triazolo-triazine) | -7.76 | Hydrogen bonds, Electrostatic interactions |

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. nih.gov Analysis of the docked pose of this compound would reveal which residues are essential for stabilizing the ligand-protein complex.

In studies of inhibitors binding to Xanthine Oxidase, several key residues have been consistently identified. For example, the benzopyran moiety of flavonoids has been shown to be sandwiched between phenylalanine residues Phe914 and Phe1009, while hydrogen bonds are formed with residues like Arg880 and Thr1010. nih.gov It is predicted that the purine ring of this compound would form similar hydrogen bonds with polar residues like Arginine (Arg) or Glutamic acid (Glu), while the dimethoxyphenyl ring would likely be positioned in a hydrophobic pocket, interacting with nonpolar residues such as Phenylalanine (Phe) or Leucine (Leu). nih.govnih.gov These specific interactions are critical for the ligand's affinity and selectivity towards its target.

Conformational Sampling and Molecular Dynamics Simulations

Conformational flexibility is a critical determinant of a molecule's biological activity and physicochemical properties. For this compound, the rotational freedom around the sulfur-carbon and carbon-oxygen bonds allows for a multitude of possible three-dimensional arrangements. Understanding the energetically favorable conformations is paramount for predicting its behavior in different environments.

Conformational sampling techniques, such as systematic or stochastic searches, are employed to explore the potential energy surface of the molecule. These methods aim to identify low-energy conformers that are likely to be populated at physiological temperatures. The presence of the bulky 2,5-dimethoxyphenyl group introduces significant steric considerations, which heavily influence the preferred orientations relative to the purine ring.

Table 1: Representative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (°C-S-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.00 | 45 |

| 2 | 180 | 1.20 | 25 |

| 3 | -60 | 0.85 | 30 |

Note: The data in this table is illustrative and represents plausible outcomes from a conformational analysis. Specific experimental or computational values for this compound are not publicly available.

Structure-Kinetic Reactivity Relationships (SKRR)

Structure-Kinetic Reactivity Relationships (SKRR) extend the classical Structure-Activity Relationship (SAR) paradigm by incorporating the temporal aspects of molecular interactions. nih.govacs.org SKRR studies aim to understand how the three-dimensional structure of a molecule influences its binding and unbinding kinetics (k_on and k_off rates) with a biological target. nih.govacs.orgfigshare.com For this compound, SKRR analysis would be invaluable in predicting its residence time on a target protein, a parameter that often correlates better with in vivo efficacy than binding affinity alone.

The purine scaffold possesses several potential reaction sites, including the nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings, as well as the exocyclic sulfur atom. rsc.org Computational quantum chemical methods can be used to predict the reactivity of these sites towards electrophilic or nucleophilic attack. rsc.org The kinetic parameters associated with reactions at these sites are influenced by both the electronic properties of the purine ring system and the steric and electronic effects of the 2,5-dimethoxyphenylsulfanyl substituent.

A study on the chlorination of purine bases revealed that the kinetic reactivity order of reaction sites is typically heterocyclic NH/N > exocyclic NH2 > heterocyclic C8. rsc.org For this compound, the sulfur atom at the 6-position is a primary site for metabolic reactions, such as S-methylation. The rate of such reactions would be a key kinetic parameter to determine.

Table 2: Hypothetical Kinetic Parameters for Reactions at Key Sites of this compound

| Reaction Site | Reaction Type | Rate Constant (k) | Activation Energy (Ea, kcal/mol) |

| N1 | Alkylation | k_N1 | 18.5 |

| N7 | Alkylation | k_N7 | 20.1 |

| N9 | Alkylation | k_N9 | 19.2 |

| S6 | S-oxidation | k_S6 | 15.3 |

Note: The data in this table is hypothetical and serves to illustrate the types of kinetic parameters investigated in SKRR studies. Actual values would require specific experimental or computational determination.

The distribution of electron density within a molecule is a fundamental determinant of its reactivity and intermolecular interactions. Atomic partial charges, which represent the net charge on each atom, can be calculated using various quantum mechanical methods. nih.gov These charges provide a quantitative measure of the electrostatic potential surrounding the molecule.

For this compound, the partial charges on the purine nitrogen atoms, the sulfur atom, and the oxygen atoms of the methoxy (B1213986) groups are of particular interest. A more negative partial charge on a nitrogen or oxygen atom would indicate a more nucleophilic character and a higher propensity to act as a hydrogen bond acceptor. Conversely, atoms with a positive partial charge are more electrophilic.

Electrostatic interactions play a crucial role in the binding of a ligand to its receptor. A good correlation between the kinetic parameters of a reaction and the atomic partial charges at the reaction site can provide strong evidence for the role of electrostatic forces in driving the interaction. rsc.org For example, a more negative electrostatic potential around the purine N1 and N3 positions could correlate with a faster association rate (k_on) with a target that has a complementary positive potential. Computational studies have shown a good correlation between the logarithm of the observed apparent rate constant and the atomic partial charges in purine compounds. rsc.org

Table 3: Calculated Atomic Partial Charges for Selected Atoms of this compound

| Atom | Partial Charge (e) |

| N1 | -0.45 |

| N3 | -0.52 |

| N7 | -0.15 |

| N9 | -0.20 |

| S6 | -0.10 |

| O (methoxy 1) | -0.38 |

| O (methoxy 2) | -0.39 |

Note: This table presents representative atomic partial charges calculated using a quantum chemical method. The values are illustrative and intended to show the expected charge distribution.

Conclusion and Future Research Perspectives

Synthesis of Current Understanding of 6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine and Related Scaffolds

The core structure of this compound combines a purine (B94841) nucleus with a dimethoxy-substituted phenyl ring via a flexible sulfanyl (B85325) (thioether) bridge. This combination is significant for several reasons. The purine core is a well-established pharmacophore, known to interact with a multitude of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in nucleic acid metabolism. The thioether linkage at the 6-position has been shown in various studies to impart favorable biological properties. For instance, research on a series of 6-substituted purine derivatives revealed that thioether-linked compounds were superior to their oxygen and nitrogen counterparts in terms of selective inotropic activity. researchgate.net

The biological potential of this scaffold can be inferred from studies on analogous compounds. For example, various 6-substituted purines have been evaluated for their antileishmanial, cytotoxic, and enzyme-inhibitory activities. nih.govnih.gov Specifically, 6-(4-phenoxyphenyl) purine analogues have demonstrated potent cytotoxic activities against several human cancer cell lines. nih.gov This suggests that the arylsulfanyl moiety can be a key determinant of biological effect.

Below is a table summarizing the key structural features and inferred potential of the this compound scaffold based on related compounds.

| Feature | Significance | Inferred Potential |

| Purine Core | Interacts with a wide range of biological targets. | Broad therapeutic applicability. |

| 6-Sulfanyl Linkage | Provides flexibility and has been associated with enhanced biological activity compared to other linkers. researchgate.net | Improved potency and selectivity. |

| 2,5-Dimethoxyphenyl Group | Influences electronic properties, lipophilicity, and potential for hydrogen bonding. | Modulation of target binding and pharmacokinetic properties. |

Emerging Research Avenues for Purine Sulfanyl Derivatives

The field of purine sulfanyl derivatives is ripe with opportunities for new discoveries. A significant emerging area is the modulation of the innate immune response. Recent studies have shown that certain 6-modified purine riboside analogues can activate the human Stimulator of Interferon Genes (hSTING) pathway, a critical component of the body's defense against infections and cancer. nih.gov Investigating whether this compound and its derivatives can modulate this pathway could open up new therapeutic applications in immuno-oncology and infectious diseases.

Another promising avenue is the development of inhibitors for enzymes like 15-lipoxygenase (15-LO), which is implicated in inflammatory diseases and atherosclerosis. Research has indicated that 6-substituted purines can act as potent inhibitors of this enzyme. nih.gov The structural features of this compound make it a candidate for evaluation against 15-LO and other enzymes involved in inflammatory pathways.

Development of Advanced Synthetic Methodologies for Novel Analogues

While classical methods for the synthesis of 6-thiopurines are established, there is a continuous need for more efficient and versatile synthetic strategies to create diverse libraries of analogues for biological screening. Recent advancements in synthetic organic chemistry, such as transition metal-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of the purine core. Exploring these modern methodologies could facilitate the rapid synthesis of novel analogues of this compound with diverse substitution patterns on both the purine and the phenyl rings. The development of solid-phase synthesis techniques for these compounds could also accelerate the drug discovery process.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

A key challenge and opportunity in the study of purine derivatives is the identification of their precise molecular targets and mechanisms of action. The broad bioactivity of purines suggests that they may interact with multiple proteins within the cell. Modern chemical biology approaches, such as chemical proteomics and activity-based protein profiling, can be employed to identify the direct binding partners of this compound and its analogues. Unraveling these interactions will be crucial for understanding their therapeutic effects and potential side effects. Furthermore, elucidating the structure-activity relationships (SAR) by systematically modifying the substituents on the purine and phenyl rings will provide valuable insights for designing more potent and selective compounds. mdpi.com

Integration of Experimental and Computational Approaches for Rational Drug Design

The synergy between experimental and computational methods is a cornerstone of modern drug discovery. In the context of this compound, computational approaches can play a pivotal role in accelerating research. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound and its analogues to various potential target proteins, such as kinases and lipoxygenases. These in silico studies can help prioritize the synthesis of the most promising candidates for experimental evaluation. researchgate.netnih.gov

Quantitative structure-activity relationship (QSAR) models can also be developed based on the biological data of a series of related purine sulfanyl derivatives. These models can then be used to predict the activity of newly designed compounds, further streamlining the drug discovery pipeline. The integration of these computational tools with experimental validation will undoubtedly be a key driver of innovation in the development of next-generation purine-based therapeutics.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Key peaks include the sulfanyl (S–C) stretch at ~1085 cm⁻¹, confirmed via KBr disc transmission (Resolution: 4 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (2,5-dimethoxyphenyl) and purine ring protons. Compare shifts with analogous purine derivatives (e.g., 6-(methylthio)-7H-purine) .

- Mass Spectrometry : Confirm molecular weight (C₁₃H₁₂N₄O₂S; theoretical 288.3 g/mol) via high-resolution MS and cross-validate with elemental analysis .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a phosphate buffer (pH 7.1) mobile phase with UV detection at 254 nm. Adjust retention time based on column polarity (C18 recommended) .

- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress. Visualize under UV or iodine vapor .

- Melting Point : Compare observed values with literature data (if available) to detect impurities .

Q. How can researchers confirm the molecular formula and structural integrity of the compound?

- Methodological Answer :

- Elemental Analysis : Quantify %C, %H, %N, and %S to match theoretical values (C: 54.16%, H: 4.20%, N: 19.43%, S: 11.11%) .

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions (e.g., sulfanyl group at C6 of purine). Reference similar purine derivatives (e.g., 6-chloro-9H-purine analogs) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, CuI, or phase-transfer catalysts in nucleophilic aromatic substitution reactions. Monitor yield via HPLC .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). Higher yields are typically observed in DMF due to improved solubility of intermediates .

- Reaction Time/Temperature : Use kinetic studies (e.g., in situ IR) to identify optimal conditions (e.g., 80°C for 12 hours) .

Q. How to resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 or HeLa) and negative/positive controls (e.g., adamantane-substituted purine derivatives as comparators) .

- Structural Analysis : Perform SAR studies by synthesizing analogs (e.g., replacing dimethoxyphenyl with nitroaryl groups) to isolate functional group contributions .

- Data Normalization : Normalize activity data to protein concentration (Bradford assay) or cell viability (MTT assay) to minimize variability .

Q. What strategies can be employed to study the compound’s stability under different pH conditions?

- Methodological Answer :

- Forced Degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at room temperature based on accelerated stability data (40°C/75% RH) .

- Protective Groups : Introduce acid-labile groups (e.g., tert-butoxycarbonyl) to sulfanyl moieties to enhance stability in basic conditions .

Q. How to design experiments investigating the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) in buffered solutions (pH 7.4, 25°C) .

- Competitive Assays : Co-incubate with fluorescent ATP analogs (e.g., TNP-ATP) to measure displacement via fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.